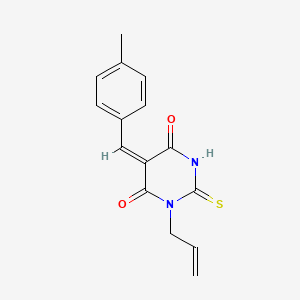
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole (DDMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. DDMP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, studies have shown that 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole exerts its effects by modulating different signaling pathways. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to possess various biochemical and physiological effects. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to possess antioxidant properties and can scavenge free radicals. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to enhance plant growth and improve crop yield.
実験室実験の利点と制限
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is stable, easy to synthesize, and has low toxicity. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be easily modified to improve its properties, such as solubility and bioavailability. However, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has some limitations for lab experiments. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has poor water solubility, which can limit its applications. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be affected by pH and temperature, which can affect its stability and activity.
将来の方向性
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several potential future directions for research. In medicine, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications in cancer therapy and neurodegenerative diseases. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its pharmacokinetic properties and reduce its toxicity. In agriculture, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications as a plant growth regulator and a pesticide. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its efficacy and reduce its environmental impact. In industry, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications as a corrosion inhibitor and a surfactant. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its properties, such as solubility and stability.
Conclusion
In conclusion, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, but also has some limitations. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several potential future directions for research, which can lead to the development of new therapies, agricultural products, and industrial applications.
合成法
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using different methods, including the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2,4-dichlorobenzoyl hydrazine with 3,5-dimethylpyrazole in the presence of a base. The synthesis of 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been achieved using microwave-assisted synthesis, which is a more efficient and rapid method.
科学的研究の応用
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been used as a plant growth regulator and a pesticide. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to enhance plant growth and improve crop yield. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been used as a corrosion inhibitor in the industry.
特性
IUPAC Name |
(2,4-dichlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-5-8(2)16(15-7)12(17)10-4-3-9(13)6-11(10)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVAHHDSYFXLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)


![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5867179.png)

